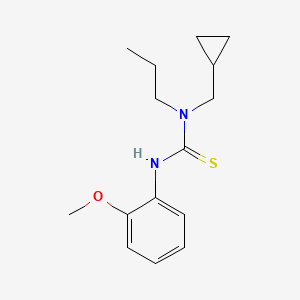![molecular formula C19H18N2O2 B5516504 4-[(2-甲基苯基)氨基]-3-喹啉甲酸乙酯](/img/structure/B5516504.png)
4-[(2-甲基苯基)氨基]-3-喹啉甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate is 306.136827821 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
4-[(2-甲基苯基)氨基]-3-喹啉甲酸乙酯及其衍生物已在各种研究中得到合成和表征,突出了它们在不同科学应用中的潜力。例如,人们探索了通过弗里德兰德合成法进行合成的途径,展示了该方法在生产具有材料科学和药物研究潜在应用的喹啉衍生物方面的效率 (Degtyarenko et al., 2007)。类似地,对它们的结构和光学性质的研究,特别是在薄膜中,表明它们由于其独特的光学特性而在光伏器件和液晶显示器中具有潜在用途 (Zeyada et al., 2016)。
生物学评估
在生物学研究的背景下,4-[(2-甲基苯基)氨基]-3-喹啉甲酸乙酯的衍生物已被评估其神经保护特性,证明了它们作为神经系统疾病治疗剂的潜力,因为它们能够减轻钙超载和自由基诱导的神经元死亡 (Marco-Contelles et al., 2006)。这突出了该化合物在开发针对神经退行性疾病的治疗剂中的相关性。
材料科学应用
某些衍生物的光伏特性已针对其在有机-无机光电二极管制造中的应用进行了研究,在提高光电二极管的效率方面显示出有希望的结果,而后者是太阳能电池和光学传感器中的关键组件 (Zeyada et al., 2016)。这项研究为开发更有效、更具成本效益的光伏材料开辟了新途径。
作用机制
安全和危害
属性
IUPAC Name |
ethyl 4-(2-methylanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)15-12-20-17-11-7-5-9-14(17)18(15)21-16-10-6-4-8-13(16)2/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJRHQNCGSISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5516423.png)
![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)
![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)


![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)
![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B5516537.png)
